N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound features a unique structure that combines a chromenone moiety with a benzofuran ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the chromenone and benzofuran intermediates. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate to form the chromenone derivative . The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The final step involves coupling the chromenone and benzofuran intermediates with 2-methylpropanamide under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency . The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or interact with signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and require further investigation to fully elucidate .
Comparison with Similar Compounds
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can be compared with other coumarin and benzofuran derivatives:
Coumarin Derivatives: Compounds like 4-methylumbelliferone and warfarin share the coumarin core but differ in their substituents and biological activities.
Benzofuran Derivatives: Compounds like psoralen and amiodarone contain the benzofuran moiety and exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined chromenone and benzofuran structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-15-7-5-6-8-18(15)27-22(20)17-11-19(25)28-21-14(4)9-13(3)10-16(17)21/h5-12H,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNZVXAVKQYIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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